3-Amino-5-bromo-4-(trifluoromethoxy)benzoic acid
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Overview
Description
3-Amino-5-bromo-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H5BrF3NO3 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-4-(trifluoromethoxy)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-(trifluoromethoxy)benzoic acid followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and nitration processes, followed by reduction using hydrogenation techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-bromo-4-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to form dehalogenated products.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Dehalogenated benzoic acid derivatives.
Substitution: Substituted benzoic acids with various functional groups replacing the trifluoromethoxy group.
Scientific Research Applications
3-Amino-5-bromo-4-(trifluoromethoxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the synthesis of nucleotides in cells, leading to cytotoxic effects on certain cell types, such as macrophages . This inhibition can disrupt cellular processes and pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
- 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid
- 3-Amino-5-bromobenzoic acid
- 4-(Trifluoromethyl)benzoic acid
Comparison: Compared to similar compounds, 3-Amino-5-bromo-4-(trifluoromethoxy)benzoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific chemical reactions and applications where other compounds may not be as effective.
Properties
Molecular Formula |
C8H5BrF3NO3 |
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Molecular Weight |
300.03 g/mol |
IUPAC Name |
3-amino-5-bromo-4-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H5BrF3NO3/c9-4-1-3(7(14)15)2-5(13)6(4)16-8(10,11)12/h1-2H,13H2,(H,14,15) |
InChI Key |
FUNMEBQYPPCFLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)OC(F)(F)F)Br)C(=O)O |
Origin of Product |
United States |
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